molecular formula C24H32N4O4S B2932451 4-ethyl-N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide CAS No. 887197-03-7

4-ethyl-N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide

Cat. No. B2932451
CAS RN: 887197-03-7
M. Wt: 472.6
InChI Key: UBOCXYSBMHWICJ-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as EPPIC and has been studied for its potential applications in various fields, including medicine, biology, and chemistry.

Scientific Research Applications

Polymeric Materials

  • Poly(amido-amine)s carrying primary amino groups as side substituents have been synthesized through polyaddition reactions, demonstrating potential as polymer carriers for carboxylated drugs. This method indicates the relevance of similar compounds in creating new materials for drug delivery systems (Malgesini, Verpilio, Duncan, & Ferruti, 2003).

Antimicrobial and Anticancer Agents

  • The synthesis and biological evaluation of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties have been conducted, showing good to moderate antimicrobial activity against various microorganisms. This suggests the compound's structural motifs may be useful in the development of new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis Methodology

  • Microwave-assisted synthesis techniques have been applied to create a variety of molecules, including those with complex nitrogen-containing rings, indicating the potential for efficient synthetic routes to compounds similar to "4-ethyl-N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide" (Başoğlu et al., 2013).

Anticonvulsant and Nootropic Activity

  • Research into the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, as well as their structure-activity relationship, offers insight into the potential of piperazine derivatives in therapeutic applications. This could imply the utility of "4-ethyl-N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide" in similar contexts (Rahmouni et al., 2016).

properties

IUPAC Name

4-ethyl-N-[2-(4-ethylanilino)-2-oxoethyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S/c1-4-20-8-10-21(11-9-20)25-23(29)18-28(24(30)27-16-14-26(5-2)15-17-27)33(31,32)22-12-6-19(3)7-13-22/h6-13H,4-5,14-18H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOCXYSBMHWICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN(C(=O)N2CCN(CC2)CC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide

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